molecular formula C12H10BrNO3 B3021654 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 692764-07-1

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3021654
CAS No.: 692764-07-1
M. Wt: 296.12 g/mol
InChI Key: XDDQBYKFJZYKPE-UHFFFAOYSA-N
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Safety and Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl ethoxymethylenemalonate with 2-bromoaniline . The reaction typically occurs under controlled conditions, such as heating in the presence of a suitable solvent and catalyst.

Another method involves the use of phosphorus oxychloride (POCl3) as a reagent. In this process, this compound is heated with POCl3 at 80°C for several hours . After the reaction, the volatiles are removed, and the residue is treated with ice-water to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can undergo reduction to form different quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation reactions can produce quinoline-4,8-dione derivatives.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQBYKFJZYKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957402
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-57-6
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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